molecular formula C6H11NO3 B1267336 Butyl Oxamate CAS No. 585-28-4

Butyl Oxamate

Cat. No.: B1267336
CAS No.: 585-28-4
M. Wt: 145.16 g/mol
InChI Key: JQOLMUGUXNNIOR-UHFFFAOYSA-N
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Description

Butyl oxamate (also known as BOM) is a synthetic chemical compound that has been used in scientific research for many years. It is a white, crystalline solid with a molecular weight of 212.25 g/mol. It is a derivative of oxamic acid, which is an organic compound that has been studied extensively in the past. BOM has been used in many different scientific applications, such as in the synthesis of other compounds, as a biochemical tool, and as a physiological tool. It is a versatile compound that has a wide range of potential uses.

Scientific Research Applications

1. Male Contraceptive Research

Butyl oxamate derivatives, specifically N-butyl oxamate, have been studied for their potential as male non-hormonal contraceptives. These derivatives selectively inhibit lactate dehydrogenase-C4 (LDH-C4), an enzyme crucial for ATP production in sperm, affecting sperm motility and viability. N-butyl oxamate has demonstrated low toxicity and effectiveness in inhibiting sperm progressive motility, highlighting its potential in male contraception research (Cordero-Martínez et al., 2014).

2. Chemical Synthesis

This compound has been used in chemical synthesis processes. The oxidation of t-butyl oxamate, for example, provides a convenient method for preparing certain chemical compounds like di-t-butyl and methyl t-butyl iminodicarboxylates. These compounds have significant applications in chemical synthesis, illustrating the versatility of this compound in chemical reactions (Clarke et al., 1978).

3. Extraction and Separation of Lanthanides

This compound-based ionic liquids have been explored for the extraction and selective separation of lanthanides from aqueous solutions. This research is crucial in the field of rare earth elements extraction, where selectivity and efficiency are key. The ability of this compound derivatives to achieve significant separation of lanthanides underscores its potential in the field of material science and environmental technology (Maria et al., 2020).

Mechanism of Action

Target of Action

Butyl Oxamate primarily targets the enzyme Lactate Dehydrogenase (LDH) . LDH plays a crucial role in the conversion of pyruvate to lactate, a key step in the glycolytic pathway . This enzyme is often overexpressed in certain types of cancers, including Group 3 and Wnt Medulloblastomas .

Mode of Action

This compound acts as a competitive inhibitor of LDH . It resembles pyruvate, the substrate for LDH, and competes for the active site of the enzyme . By binding to the active site, this compound prevents the conversion of pyruvate to lactate, effectively halting the glycolytic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in this pathway . This inhibition can lead to a decrease in lactate production, which has been associated with tumor growth and progression . Additionally, this compound has been shown to downregulate the expression of certain genes involved in inflammation and upregulate genes involved in insulin signaling in skeletal muscle .

Pharmacokinetics

It’s known that oxamate, a pyruvate analogue, can be transported into mitochondria This suggests that this compound may also have the ability to cross cellular and mitochondrial membranes, which could impact its bioavailability and efficacy

Result of Action

The inhibition of LDH by this compound has several molecular and cellular effects. It has been shown to delay tumor growth in non-small cell lung cancer . It also increases the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of other treatments like pembrolizumab . In diabetes research, this compound has been shown to improve glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can influence the production of oxalic acid by fungi . .

Safety and Hazards

When handling Butyl Oxamate, it is recommended to use personal protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It should not be released into the environment .

Biochemical Analysis

Biochemical Properties

Butyl Oxamate plays a significant role in biochemical reactions by inhibiting lactate dehydrogenase. This enzyme is crucial in the glycolytic pathway, where it catalyzes the conversion of pyruvate to lactate. By inhibiting lactate dehydrogenase, this compound disrupts this conversion, leading to an accumulation of pyruvate and a decrease in lactate production. This inhibition has been shown to affect various biomolecules, including enzymes and proteins involved in metabolic pathways. For instance, this compound interacts with lactate dehydrogenase isozymes, such as LDH-A4, LDH-B4, and LDH-C4, exhibiting competitive inhibition .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, the inhibition of lactate dehydrogenase by this compound leads to a reduction in lactate production, which can affect the tumor microenvironment and inhibit cancer cell proliferation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in insulin-resistant and type 2 diabetes subjects, this compound has been shown to improve glycemic control and insulin sensitivity by reducing lactate production in adipose tissue and skeletal muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lactate dehydrogenase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. This compound’s interaction with lactate dehydrogenase is characterized by competitive inhibition, where it competes with pyruvate for binding to the enzyme’s active site . This inhibition can lead to changes in gene expression, such as the downregulation of genes involved in inflammation and the upregulation of genes associated with insulin sensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for sustained inhibition of lactate dehydrogenase over extended periods. Long-term effects of this compound on cellular function include improved insulin sensitivity and reduced inflammation in in vitro and in vivo studies . The stability and degradation of this compound can vary depending on the experimental conditions and the presence of other compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving db/db mice, this compound was administered at doses ranging from 350 to 750 mg/kg of body weight. These studies demonstrated that higher doses of this compound led to more significant improvements in glycemic control and insulin sensitivity . At very high doses, this compound may exhibit toxic or adverse effects, such as reduced ATP levels and impaired sperm motility in mice .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolysis and gluconeogenesis. By inhibiting lactate dehydrogenase, this compound affects the conversion of pyruvate to lactate, leading to changes in metabolic flux and metabolite levels. This inhibition can result in an accumulation of pyruvate and a decrease in lactate production, which can impact various metabolic processes. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, further influencing metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various tissues, where it exerts its inhibitory effects on lactate dehydrogenase. The localization and accumulation of this compound within cells can affect its activity and function, with higher concentrations leading to more pronounced inhibition of lactate dehydrogenase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with lactate dehydrogenase. This localization is crucial for its inhibitory effects, as lactate dehydrogenase is predominantly found in the cytoplasm. Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name

butyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLMUGUXNNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278608
Record name Butyl Oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-28-4
Record name 585-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 585-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl Oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Butyl Oxamate impact sperm function?

A1: this compound and its derivatives act as selective inhibitors of Lactate Dehydrogenase-C4 (LDH-C4) [, ]. LDH-C4 is an enzyme found specifically in sperm and plays a crucial role in ATP production, which is essential for maintaining sperm motility, capacitation, and hyperactivation [, ]. By inhibiting LDH-C4, this compound reduces the energy supply required for these processes, leading to diminished sperm motility and viability, thus potentially acting as a contraceptive [, ].

Q2: What are the advantages of this compound as a potential male contraceptive compared to existing methods?

A2: Research suggests that this compound demonstrates low toxicity in mice while effectively inhibiting sperm LDH-C4 and motility []. This selective targeting of sperm cells and the lack of observed severe adverse effects make it a promising candidate for a male contraceptive with potentially fewer side effects compared to hormonal options [].

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